

Application Notes: 6-Fluoro-2-methyl-3-nitropyridine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 6-Fluoro-2-methyl-3-nitropyridine

Cat. No.: B102729

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Introduction

6-Fluoro-2-methyl-3-nitropyridine (CAS No. 18605-16-8) is a functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical molecules.^{[1][2]} Its structure, featuring a pyridine core with strategically placed fluoro, methyl, and nitro groups, offers multiple reaction sites for building advanced molecular architectures. The electron-withdrawing nitro group activates the pyridine ring, making the fluorine atom at the 6-position an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions.^[2] Furthermore, the nitro group itself can be readily reduced to a primary amine, providing a key functional handle for subsequent derivatization. These characteristics make it a valuable building block, particularly in the development of kinase inhibitors for therapeutic use.^{[4][5]}

Physicochemical Properties

The key physical and chemical properties of **6-Fluoro-2-methyl-3-nitropyridine** are summarized below for easy reference.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 18605-16-8 | [1] |
| Molecular Formula | C ₆ H ₅ FN ₂ O ₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Appearance | Yellow to Brown Solid or Liquid | [6] |
| Purity | >97.0% (GC) | |
| IUPAC Name | 6-fluoro-2-methyl-3-nitropyridine | [1] |
| SMILES | <chem>CC1=C(C=CC(=N1)F)[O-]</chem> INVALID-LINK--[O-] | [1] |
| InChIKey | JVLRFRZVCOWBDY- UHFFFAOYSA-N | [6] |

Applications in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting protein kinases due to its ability to form critical hydrogen bond interactions within the ATP-binding site.[7] **6-Fluoro-2-methyl-3-nitropyridine** is an ideal starting material for constructing kinase inhibitors, particularly those based on fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known bioisosteres of purine.[7][8]

The typical synthetic strategy involves two key transformations:

- **Nucleophilic Aromatic Substitution (S_NAr):** The fluorine atom at the C6 position is displaced by a nucleophile, often a primary or secondary amine, to introduce diversity and build the core structure of the target molecule.[3]
- **Nitro Group Reduction:** The nitro group at the C3 position is reduced to an amine. This newly formed amino group, positioned adjacent to the C2-methyl and the introduced C6-substituent, can then be used for cyclization reactions to form fused ring systems.[7][9]

This sequential functionalization allows for the synthesis of potent inhibitors of various kinases implicated in diseases like cancer and inflammation, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[4][8]

Key Synthetic Transformations

The primary synthetic utilities of **6-Fluoro-2-methyl-3-nitropyridine** are illustrated below. The SNAr reaction allows for the introduction of a wide range of substituents (R-NH₂), while the subsequent nitro reduction yields a key diamino-pyridine intermediate ready for further elaboration.

Key transformations of **6-Fluoro-2-methyl-3-nitropyridine**.

Experimental Protocols

The following are representative protocols for the key transformations of **6-Fluoro-2-methyl-3-nitropyridine**. Note: These are generalized procedures adapted from reactions with similar substrates and should be optimized for specific cases.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical SNAr reaction to displace the C6-fluorine with a primary or secondary amine.

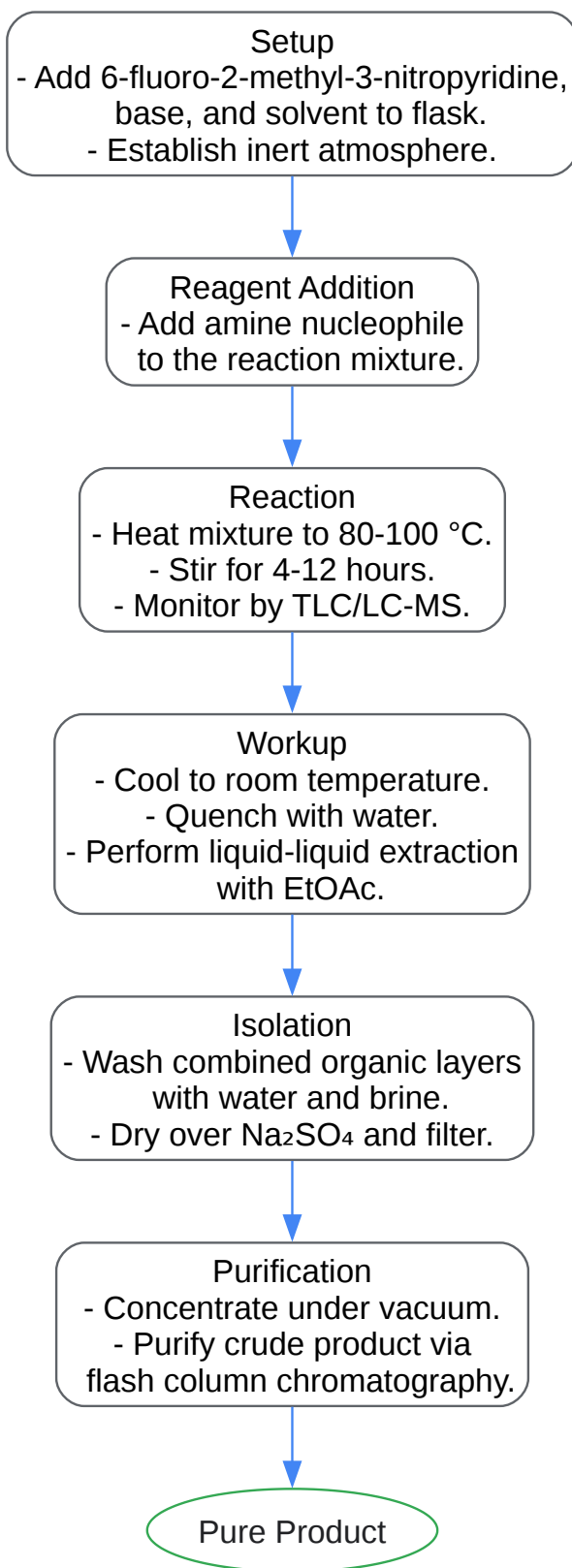
Materials:

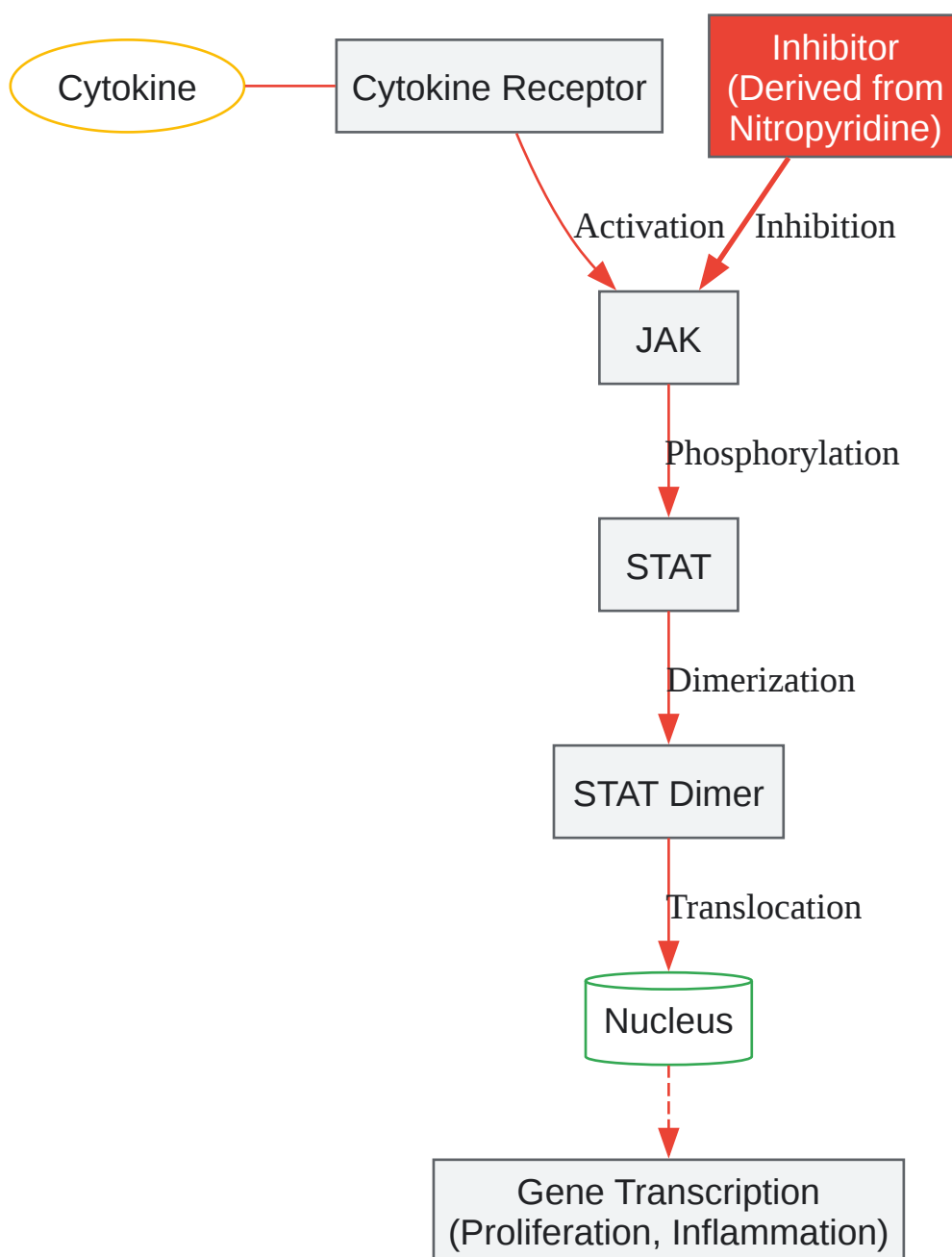
- **6-Fluoro-2-methyl-3-nitropyridine** (1.0 eq)
- Desired amine (e.g., morpholine, piperazine derivative) (1.2 - 1.5 eq)
- Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Ethyl acetate (EtOAc)
- Brine solution

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add **6-Fluoro-2-methyl-3-nitropyridine** (1.0 eq) and the chosen base (2.0 eq).
- Add the anhydrous solvent (e.g., DMF) to dissolve the solids.
- Add the amine nucleophile (1.2 - 1.5 eq) to the reaction mixture.
- Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.





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References

- 1. 6-Fluoro-2-methyl-3-nitropyridine | C₆H₅FN₂O₂ | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Fluoro-2-methyl-3-nitropyridine | 18605-16-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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